Pterinsäuren und Derivate

Pteroic acids and their derivatives are a class of compounds found in various natural sources, such as plants, fungi, and microorganisms. These compounds are known for their diverse biological activities, including antioxidant properties, anti-inflammatory effects, and potential roles in cancer prevention and treatment. Pteroic acids typically consist of a tetracyclic diterpenoid structure with a unique fused ring system that confers these pharmacological benefits.

Derivatives of pteroic acids can be synthesized through chemical modification to enhance their stability or biological activity. Common modifications include esterification, amide formation, and the introduction of functional groups such as hydroxyl, carboxylic acid, or halogen atoms. These derivatives often exhibit improved solubility, enhanced cellular uptake, or altered pharmacokinetic properties, making them attractive candidates for drug development.

In addition to their potential therapeutic applications, pteroic acids and their derivatives have also been studied in cosmetics due to their antioxidant capabilities, which can help protect skin from environmental stressors. The study of these compounds continues to uncover new insights into their mechanisms of action and potential uses in healthcare and beyond.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

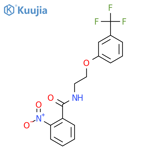

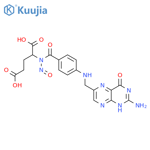

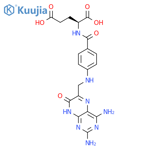

|

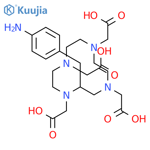

folic acid dihydrate | 75708-92-8 | C19H23N7O8 |

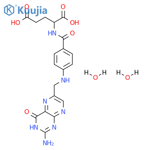

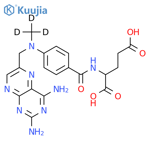

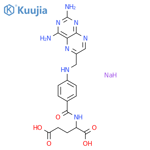

|

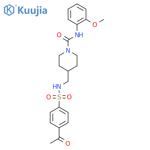

Aminopterin | 54-62-6 | C19H20N8O5 |

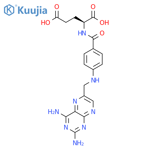

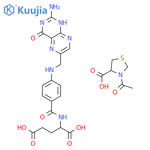

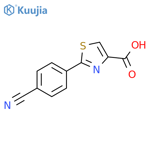

|

(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)(nitroso)amino)benzoyl)-L-glutamic Acid | 26360-21-4 | C19H18N8O7 |

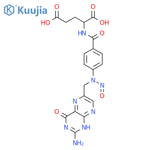

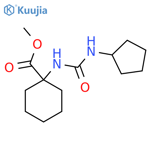

|

L-Glutamic acid,N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-N-nitroso-(9CI) | 29291-35-8 | C19H18N8O7 |

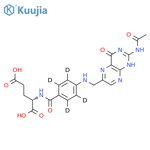

|

Methotrexate-d | 432545-63-6 | C20H22N8O5 |

|

L-Glutamic acid,N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl](3-chloro-1-oxopropyl)amino]benzoyl]-(9CI) | 80402-33-1 | C22H22ClN7O7 |

|

Folcysteine | 8064-47-9 | C22H26N8O8S |

|

N-Acetyl Folic Acid-d4 | 461426-36-8 | C21H21N7O7 |

|

7-Hydroxy Aminopterin | 97772-99-1 | C19H20N8O6 |

|

Aminopterin sodium salt | 58602-66-7 | C19H18N8Na2O5 |

Verwandte Literatur

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

Empfohlene Lieferanten

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte

-

-

-

para-Aminobenzyl-DOTA Cas No: 181065-46-3

para-Aminobenzyl-DOTA Cas No: 181065-46-3 -

-